Oxalic acid dihydrate

Catalog No.
S599952
CAS No.
6153-56-6
M.F
C2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6
M. Wt
126.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalic acid dihydrate

CAS Number

6153-56-6

Product Name

Oxalic acid dihydrate

IUPAC Name

oxalic acid;dihydrate

Molecular Formula

C2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6

Molecular Weight

126.07 g/mol

InChI

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2

InChI Key

GEVPUGOOGXGPIO-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.O.O

Solubility

Solubility in water, g/100ml at 20 °C: 13-14

Synonyms

Ethanedioic acid

Canonical SMILES

C(=O)(C(=O)O)O.O.O
  • Gravimetric analysis: It can precipitate specific metal cations as their corresponding oxalates, allowing for their quantitative determination through filtration and weighing. For instance, calcium oxalate is a common precipitate used to quantify calcium content in various samples .
  • Complexometric titrations: Oxalic acid dihydrate serves as a titrant in complexometric titrations, where it forms stable complexes with metal ions like iron (Fe³⁺) or copper (Cu²⁺) at specific pH values. This allows for the determination of unknown metal ion concentrations by monitoring the change in solution color or using instrumental methods .
  • Metal ion removal: Its chelating properties enable the removal of interfering metal ions from samples. This is crucial in various analytical techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate measurement of other elements .

Buffering Agent

Oxalic acid dihydrate, with its pKa values of 1.27 and 4.27, can be used as a weak acid buffer in the pH range of 2.2 to 6.2. This buffering capacity is employed in:

  • Enzyme studies: Maintaining a specific pH range is often critical for optimal enzyme activity. Oxalic acid dihydrate buffers can be used to create suitable reaction environments for studying enzymatic reactions .
  • Chemical reactions: Specific pH conditions are also necessary for various chemical reactions. Oxalic acid dihydrate buffers can be used to control and maintain the desired pH throughout the reaction, ensuring optimal product yield or reaction efficiency .

Other Research Applications

Beyond the aforementioned uses, oxalic acid dihydrate finds application in other scientific research areas:

  • Geological studies: It is used to dissolve carbonate minerals like calcite (CaCO₃) for further analysis of their elemental composition or isotopic ratios .
  • Plant research: Oxalic acid naturally occurs in many plants and plays a role in various physiological processes. Researchers may use isotopically labeled oxalic acid dihydrate to study its metabolism and transport within plants .

Oxalic acid dihydrate, with the chemical formula C₂H₂O₄·2H₂O, is a crystalline organic compound that is a hydrated form of oxalic acid. It is recognized as the simplest dicarboxylic acid, featuring two carboxyl functional groups. This compound typically appears as white crystals and is highly soluble in water, making it prevalent in various biological and industrial processes. Oxalic acid dihydrate is derived from natural sources such as leafy greens (e.g., spinach and rhubarb) and can also be synthesized through

Oxalic acid dihydrate is a toxic compound and can be harmful if swallowed or inhaled. It can irritate the skin and eyes and cause serious eye damage. Safety precautions such as wearing gloves, protective clothing, and eye protection are essential when handling this compound.

Case Studies

Oxalic acid dihydrate is used in various scientific research applications. Here are a few examples:

  • Metal oxalate synthesis: Due to its ability to form insoluble metal oxalates, oxalic acid dihydrate is often used to precipitate and isolate specific metal ions from solutions.
  • Standardization of solutions: Oxalic acid dihydrate is a primary standard used to standardize solutions of potassium permanganate, a common oxidizing agent in titrimetric analysis.
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  • Toxicological Studies: Research indicates that oxalic acid's interaction with calcium can disrupt calcium homeostasis in biological systems, leading to potential toxicity .
  • Biologically, oxalic acid dihydrate plays significant roles:

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